2-Methyl-3-(trifluoromethyl)cinnamic acid
Description
2-Methyl-3-(trifluoromethyl)cinnamic acid (IUPAC name: (E)-3-[2-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid) is a fluorinated cinnamic acid derivative characterized by a trifluoromethyl (-CF₃) group at position 3 and a methyl (-CH₃) group at position 2 on the phenyl ring. Its molecular formula is C₁₁H₉F₃O₂, with a molecular weight of 230.18 g/mol, and it exhibits a melting point of 168–171°C .
Properties
IUPAC Name |
(E)-3-[2-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-8(5-6-10(15)16)3-2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOYNGWYVWNFOC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)cinnamic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2-methylbenzene with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-methyl-3-(trifluoromethyl)benzene.
Cinnamic Acid Formation: The conversion of the hydroxylated product to cinnamic acid through a Knoevenagel condensation reaction involving malonic acid and an aldehyde or ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:
Oxidation: Conversion to 2-methyl-3-(trifluoromethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and heat.
Reduction: LiAlH4, ether solvent, and low temperatures.
Substitution: Concentrated nitric acid (HNO3) or halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Methyl-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Methyl-3-(trifluoromethyl)cinnamic alcohol.
Substitution: Nitro- or halogenated derivatives of the cinnamic acid.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Serves as a key intermediate in synthesizing drugs targeting inflammatory diseases and cancer. |
| Agricultural Chemicals | Used in formulating herbicides and fungicides, improving efficacy and reducing environmental impact. |
| Material Science | Incorporated into polymers to enhance thermal stability and chemical resistance. |
| Fluorinated Compounds Research | Explores fluorination effects on chemical reactivity and stability for new materials design. |
| Cosmetic Industry | Enhances product stability and performance in formulations, particularly for sun protection. |
Pharmaceutical Development
2-Methyl-3-(trifluoromethyl)cinnamic acid is crucial in the synthesis of pharmaceuticals aimed at treating various diseases. Its trifluoromethyl group enhances biological activity, making it a valuable building block for drug development. For instance, studies have shown that derivatives of cinnamic acid exhibit significant anti-inflammatory and anticancer properties, with this compound being a promising candidate for further research .
Agricultural Chemicals
In agriculture, this compound is utilized in developing agrochemicals such as herbicides and fungicides. Its unique properties allow for enhanced efficacy against pests while minimizing environmental impact compared to traditional chemicals. Research indicates that compounds with trifluoromethyl groups can improve the selectivity and potency of herbicides .
Material Science
The incorporation of this compound into polymer formulations significantly enhances their thermal stability and chemical resistance. This application is critical in producing high-performance materials used in various industries, including automotive and electronics .
Fluorinated Compounds Research
Researchers utilize this compound to investigate the effects of fluorination on chemical reactivity and stability. The insights gained from these studies contribute to advancements in designing new materials with tailored properties, which are crucial for various applications in chemistry and material science .
Cosmetic Industry
In cosmetics, this compound is explored for its potential to improve product stability and performance. It is particularly relevant in formulations aimed at sun protection, where its properties can enhance the effectiveness of UV filters .
Case Studies
- Pharmaceutical Research : A study highlighted the synthesis of novel anti-inflammatory agents derived from this compound, demonstrating improved efficacy against specific inflammatory pathways .
- Agricultural Efficacy : Research on the herbicidal activity of trifluoromethylated cinnamic acids showed that derivatives exhibited enhanced growth inhibition in C. campestris seedlings compared to their non-fluorinated counterparts .
- Material Performance : A study on polymer composites incorporating this compound revealed significant improvements in thermal degradation temperatures, indicating its potential for high-performance applications .
Mechanism of Action
2-Methyl-3-(trifluoromethyl)cinnamic acid is similar to other cinnamic acid derivatives, such as 2-(trifluoromethyl)cinnamic acid and 3-(trifluoromethyl)cinnamic acid. its unique substitution pattern provides distinct chemical and biological properties. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to its analogs.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Cinnamic acid derivatives differ in substituent type, position, and electronic effects. Key analogs include:
Key Observations :
- Positional Effects : The 3-CF₃ substitution (e.g., 3-(trifluoromethyl)cinnamic acid) enhances gastric emptying more effectively than 2- or 4-CF₃ analogs, suggesting meta-substitution optimizes bioactivity .
- Electron-Withdrawing vs. Electron-Donating Groups : -CF₃ (electron-withdrawing) reduces electron density on the aromatic ring, affecting radical scavenging. Hydroxyl groups (e.g., 3,4-dihydroxycinnamic acid) are superior for antioxidant activity .
Gastric Emptying and Proton Pump Inhibition
In murine models, cinnamic acid derivatives improved gastric emptying delay (200 mg/kg dose):
- 3-(Trifluoromethyl)cinnamic acid : 73.8% gastric emptying (vs. control: 61.0%) .
- 4-(Dimethylamino)cinnamic acid: Highest proton pump inhibition (34% reduction in acid secretion), attributed to the -N(CH₃)₂ group’s basicity .
Antimicrobial and Enzymatic Activity
- trans-3-(Trifluoromethyl)cinnamic acid, octadecyl ester : Shows moderate activity against Escherichia coli by targeting iron transporters (e.g., NFeoB, 3NRP) but is less potent than commercial antibiotics .
- Growth Inhibition : trans-4-(Trifluoromethyl)cinnamic acid inhibits microbial growth more effectively than trans-2-(trifluoromethyl)cinnamic acid, highlighting the importance of substituent position .
Antioxidant Activity
- 3,4-Dihydroxycinnamic acid : Strongest radical scavenger (IC₅₀ = 24.5 µg/mL) due to catechol structure .
Commercial and Research Relevance
- Market Availability : 3-(Trifluoromethyl)cinnamic acid dominates market reports, with applications in drug discovery and agrochemicals . The 2-methyl-3-CF₃ variant is less studied but available from suppliers like Thermo Scientific .
- Synthetic Accessibility : 4-(Trifluoromethyl)cinnamic acid is synthesized via Perkin condensation, while the 2-methyl-3-CF₃ analog may require regioselective methods, increasing production costs .
Biological Activity
2-Methyl-3-(trifluoromethyl)cinnamic acid is an organic compound that belongs to the class of cinnamic acids, characterized by a methyl group at the 2-position and a trifluoromethyl group at the 3-position. Its unique structure contributes to various biological activities, including potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. Cinnamic acid derivatives generally interact with their targets by acting as inhibitors or activators of enzymatic activity, influencing various biochemical pathways. The compound's mode of action may involve disrupting cell membranes or interfering with essential metabolic pathways in microorganisms and cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies, it has shown effectiveness against a range of pathogenic microorganisms, which could be attributed to its ability to disrupt cellular processes in bacteria and fungi.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. The presence of the trifluoromethyl group is believed to enhance its efficacy in targeting cancerous cells compared to non-fluorinated analogs .
Gastric Protective Effects
In a study examining the protective effects against HCl/EtOH-induced gastric lesions in rats, this compound showed significant inhibition of lesion formation. The lesion index was notably reduced in treated animals compared to controls, indicating its potential as a therapeutic agent for gastric protection .
Case Studies
- Gastric Lesion Study : In a controlled experiment, rats pre-treated with 200 mg/kg of this compound exhibited a lesion index significantly lower than that of untreated controls, demonstrating an inhibition rate of approximately 65% .
- Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative for antimicrobial therapy.
Research Findings Summary Table
Q & A
Q. What is the standard synthetic route for 2-methyl-3-(trifluoromethyl)cinnamic acid, and what reaction conditions optimize yield?
The compound is typically synthesized via Knoevenagel condensation , reacting 2-methyl-3-(trifluoromethyl)benzaldehyde with methylmalonic acid in pyridine, catalyzed by piperidine. Heating the mixture on a steam bath for 24 hours followed by acidification with HCl yields the product. Recrystallization from ethanol achieves >90% purity. Key parameters include stoichiometric excess of methylmalonic acid (2:1 molar ratio to aldehyde) and controlled pH during acidification to minimize side reactions .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies the trifluoromethyl group and confirms regiochemistry.
- FTIR verifies the carboxylic acid (C=O stretch ~1700 cm⁻¹) and trans-alkene (C=C stretch ~1630 cm⁻¹).
- HPLC with UV detection (λ ~273 nm) quantifies purity, while melting point analysis (e.g., ~204°C) cross-validates crystallinity .
Q. How does the trifluoromethyl group influence solubility and stability in aqueous vs. organic solvents?
The electron-withdrawing trifluoromethyl group reduces aqueous solubility (e.g., ~0.4 g/L at 20°C) but enhances stability in organic solvents like ethanol, methanol, and DMSO. Solubility can be improved via salt formation (e.g., sodium or ammonium salts) or co-solvent systems (e.g., ethanol-water mixtures) .
Advanced Research Questions
Q. What intermolecular interactions dominate the crystal packing of this compound?
X-ray crystallography reveals centrosymmetric dimers stabilized by O–H···O hydrogen bonds (R₂²(8) motif). Additional π-π interactions between aromatic rings (centroid distances 3.0–3.4 Å) and C–H···O/C–H···π contacts contribute to layered packing. These interactions impact solid-state photophysical properties and dissolution kinetics .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns or unexpected FTIR peaks)?
- Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals and confirm coupling pathways.
- Variable-temperature NMR clarifies dynamic effects like hindered rotation of the trifluoromethyl group.
- X-ray crystallography provides unambiguous structural validation if spectral ambiguities persist .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in pharmacological contexts?
- Bioisosteric replacement : Compare activity with analogs (e.g., 3-trifluoromethyl vs. 3-chloro substituents).
- Docking studies : Model interactions with targets like cyclooxygenase (COX) or peroxisome proliferator-activated receptors (PPARs), leveraging structural data from related anti-inflammatory agents (e.g., Flunixin, a COX inhibitor with a similar 2-methyl-3-trifluoromethylphenyl motif) .
- Metabolic stability assays : Assess the impact of trifluoromethyl on cytochrome P450-mediated degradation .
Methodological Guidance for Experimental Design
Q. How to design crystallization trials for obtaining high-quality single crystals?
- Use slow evaporation in ethanol or acetone at 4°C.
- Add a co-solvent (e.g., hexane) to reduce polarity gradually.
- Monitor crystal growth via polarized light microscopy to optimize supersaturation levels .
Q. What computational tools predict the compound’s physicochemical properties?
- DFT calculations (e.g., Gaussian or ORCA) estimate electronic properties (HOMO-LUMO gaps) and vibrational spectra.
- Molecular dynamics simulations (e.g., GROMACS) model solvation effects and membrane permeability .
Data Interpretation and Contradiction Analysis
Q. Why might HPLC analysis show multiple peaks despite high NMR purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
